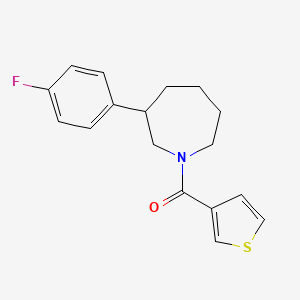

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

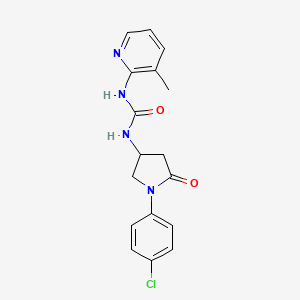

“(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone” is a compound that has been synthesized and studied . It’s a complex organic molecule that contains a fluorophenyl group, an azepan ring, and a thiophenyl group .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The compound 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)-thio)-3-(methylthio)prop-2-en-1-one was taken into a round-bottomed flask and mixed with 5 mL of dry ethanol, followed by orthophosphoric acid (5 mL). The reaction mixture was heated for a period of 80 min at 80° C. The progress of the reaction was monitored by TLC (EtOAc:pet.ether, 2:8), and the reaction mixture was concentrated in a rotary evaporator .Molecular Structure Analysis

The compound is crystallized into a monoclinic system with the space group of P21; the cell parameters are a = 5.4232(4)Å, b = 14.1405(6), = 7.5318(4)Å, β = 94.198(5)° and Z = 2 . The structure is solved by a direct method and refined by full-matrix least squares on F2 reduced to R1 = 0.0337, wR2 = 0.0806 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored and analyzed . The reaction involves the use of orthophosphoric acid and heat to promote the formation of the desired product .Applications De Recherche Scientifique

Biological Properties

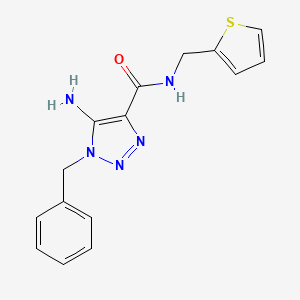

- FPAzm has been evaluated for antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and inhibitory effects on the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .

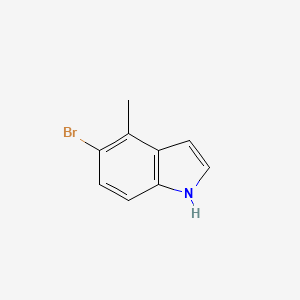

- Investigate its use in plant protection or growth regulation due to its structural similarity to indole-3-acetic acid .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Based on its potential interaction with pparγ, it can be hypothesized that it may bind to this receptor and modulate its activity, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its potential interaction with pparγ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Based on its potential interaction with pparγ, it may influence cellular differentiation, development, and metabolism .

Action Environment

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEAJZZEBINZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)

![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)